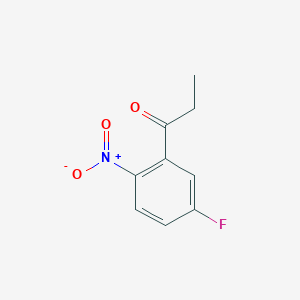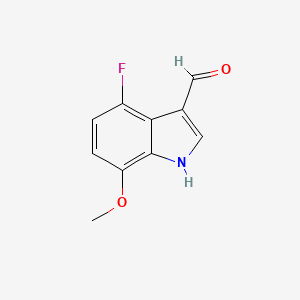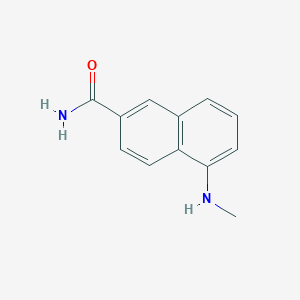
1-(5-Fluoro-2-nitrophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H8FNO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Fluoro-2-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the nitration of 5-fluoroacetophenone followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitro group onto the phenyl ring, while the Friedel-Crafts acylation attaches the propanone moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and acylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Fluoro-2-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products
Reduction: The major product is 1-(5-fluoro-2-aminophenyl)propan-1-one.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 1-(5-methoxy-2-nitrophenyl)propan-1-one.
Oxidation: The major product is 1-(5-fluoro-2-nitrophenyl)propanoic acid.
Applications De Recherche Scientifique
1-(5-Fluoro-2-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-nitrophenyl)propan-1-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Fluoro-2-nitrophenyl)propan-1-one
- 1-(5-Fluoro-2-nitrophenyl)propan-2-one
- 1-(2-Nitrophenyl)propan-1-one
Uniqueness
1-(5-Fluoro-2-nitrophenyl)propan-1-one is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C9H8FNO3 |
|---|---|
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
1-(5-fluoro-2-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H8FNO3/c1-2-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 |
Clé InChI |
QVRDHUNRRQAHAT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15069873.png)
![Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-](/img/structure/B15069876.png)

![4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069884.png)
![3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069891.png)




![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)

